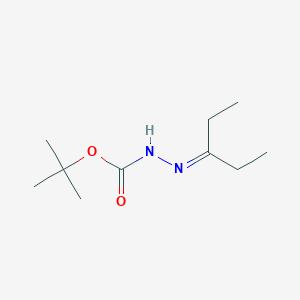

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

Übersicht

Beschreibung

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate: is an organic compound with the molecular formula C10H20N2O2. It is a hydrazone derivative, characterized by the presence of a tert-butyl group and a pentan-3-ylidene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage.

-

Step 1: Formation of tert-Butyl Hydrazinecarboxylate

Reagents: tert-Butyl carbazate, anhydrous ethanol

Conditions: Reflux for several hours

Product: tert-Butyl hydrazinecarboxylate

-

Step 2: Condensation with Pentan-3-one

Reagents: tert-Butyl hydrazinecarboxylate, pentan-3-one

Conditions: Room temperature, catalytic acid (e.g., acetic acid)

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group into hydrazine or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Oxidized hydrazone derivatives

Reduction: Hydrazine or amine derivatives

Substitution: Substituted hydrazone derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving hydrazones.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl hydrazinecarboxylate

- Pentan-3-one hydrazone

- tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate

Uniqueness

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its tert-butyl group provides steric hindrance, enhancing its stability, while the pentan-3-ylidene moiety offers unique electronic properties that influence its chemical behavior.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines

Biologische Aktivität

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate (CAS No. 184177-77-3) is an organic compound recognized for its unique structural features and potential biological activities. As a hydrazone derivative, it has garnered interest in various fields, including medicinal chemistry, due to its reactivity and ability to interact with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O2. The compound features a tert-butyl group, providing steric hindrance, and a pentan-3-ylidene moiety, which contributes to its electronic properties. This unique configuration influences its biological interactions and reactivity patterns.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate various biochemical pathways, potentially affecting cellular processes such as enzyme activity and signal transduction.

Biological Activities

Research has indicated that derivatives of this compound exhibit a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that hydrazone derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) .

- The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may have anticancer properties. The structural characteristics that allow it to interact with biological macromolecules could lead to the inhibition of cancer cell proliferation .

- Further investigations are necessary to elucidate the specific pathways affected by this compound.

- Enzyme Inhibition :

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated that the compound exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity against breast cancer cells with an IC50 value of approximately 25 µM. Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was performed:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| tert-Butyl hydrazinecarboxylate | Moderate | Low | Direct enzyme inhibition |

| Pentan-3-one hydrazone | High | Moderate | Membrane disruption |

| This compound | Significant | High | Covalent bond formation with proteins |

Eigenschaften

IUPAC Name |

tert-butyl N-(pentan-3-ylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-6-8(7-2)11-12-9(13)14-10(3,4)5/h6-7H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAFXWDPTQUVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.